![molecular formula C15H10FN7O3 B395339 N-{1-[(E)-[(4-FLUOROPHENYL)METHYLIDENE]AMINO]-1H-1,2,3,4-TETRAZOL-5-YL}-2-NITROBENZAMIDE](/img/structure/B395339.png)
N-{1-[(E)-[(4-FLUOROPHENYL)METHYLIDENE]AMINO]-1H-1,2,3,4-TETRAZOL-5-YL}-2-NITROBENZAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{1-[(E)-[(4-FLUOROPHENYL)METHYLIDENE]AMINO]-1H-1,2,3,4-TETRAZOL-5-YL}-2-NITROBENZAMIDE is a complex organic compound with the molecular formula C15H10FN7O3 and a molecular weight of 355.28 g/mol This compound is characterized by the presence of a fluorobenzylidene group, a tetraazole ring, and a nitrobenzamide moiety
准备方法
The synthesis of N-{1-[(E)-[(4-FLUOROPHENYL)METHYLIDENE]AMINO]-1H-1,2,3,4-TETRAZOL-5-YL}-2-NITROBENZAMIDE involves several steps. One common method includes the reaction of an aminopyrimidine derivative with 4-fluorobenzaldehyde in the presence of a catalytic amount of p-toluene sulfonic acid. The reaction is typically carried out in ethyl alcohol as the solvent . The resulting Schiff base is then further reacted with appropriate reagents to form the final compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
化学反应分析
N-{1-[(E)-[(4-FLUOROPHENYL)METHYLIDENE]AMINO]-1H-1,2,3,4-TETRAZOL-5-YL}-2-NITROBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The fluorobenzylidene group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as a biochemical probe for studying enzyme activities and protein interactions.
Medicine: Preliminary studies suggest that it may have therapeutic potential due to its ability to interact with specific molecular targets.
Industry: It can be used in the development of new materials with unique properties.
作用机制
The mechanism of action of N-{1-[(E)-[(4-FLUOROPHENYL)METHYLIDENE]AMINO]-1H-1,2,3,4-TETRAZOL-5-YL}-2-NITROBENZAMIDE involves its interaction with specific molecular targets. It is believed to exert its effects by inhibiting certain enzymes and signaling pathways in the body. For example, it may inhibit the activity of matrix metalloproteinases, which play a role in tumor invasion and metastasis. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
相似化合物的比较
N-{1-[(E)-[(4-FLUOROPHENYL)METHYLIDENE]AMINO]-1H-1,2,3,4-TETRAZOL-5-YL}-2-NITROBENZAMIDE can be compared with other similar compounds such as:
N-(4-fluorobenzylidene)-1-hydroxy-2-naphthohydrazide: This compound also contains a fluorobenzylidene group and has been studied for its potential therapeutic applications.
Benzothieno[3,2-b]pyran derivatives: These compounds have shown potent cytotoxic activity and are used in cancer research. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C15H10FN7O3 |
|---|---|
分子量 |
355.28g/mol |
IUPAC 名称 |
N-[1-[(E)-(4-fluorophenyl)methylideneamino]tetrazol-5-yl]-2-nitrobenzamide |
InChI |
InChI=1S/C15H10FN7O3/c16-11-7-5-10(6-8-11)9-17-22-15(19-20-21-22)18-14(24)12-3-1-2-4-13(12)23(25)26/h1-9H,(H,18,19,21,24)/b17-9+ |
InChI 键 |
CWSVZMYNGWTVJX-RQZCQDPDSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=NN2N=CC3=CC=C(C=C3)F)[N+](=O)[O-] |
手性 SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=NN2/N=C/C3=CC=C(C=C3)F)[N+](=O)[O-] |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=NN2N=CC3=CC=C(C=C3)F)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


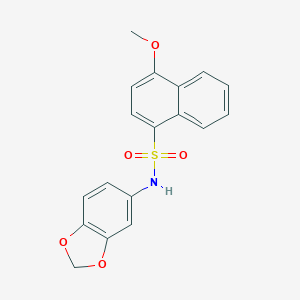
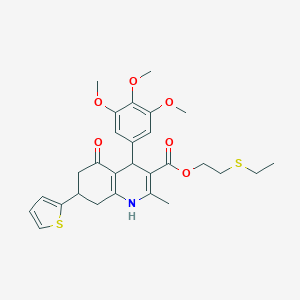
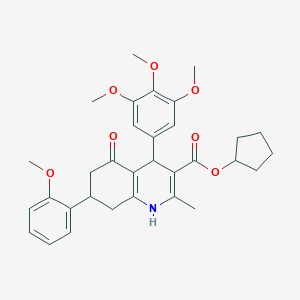
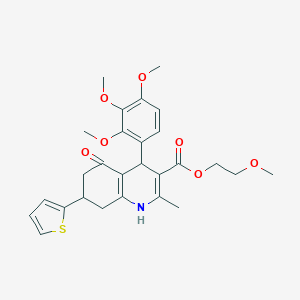
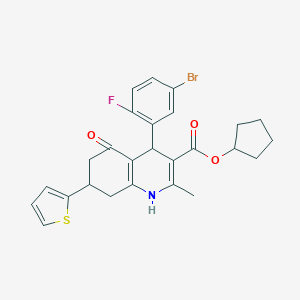
![2-[(4-tert-butylbenzoyl)amino]-N-(2,6-dimethylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B395269.png)
![2-[(4-chlorobenzoyl)amino]-N-(2,6-dimethylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B395270.png)
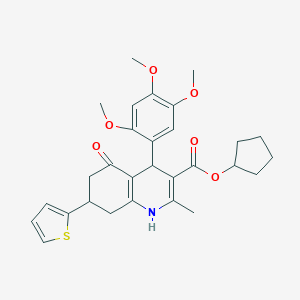
![2-(ethylsulfanyl)ethyl 2-methyl-5-oxo-7-(thiophen-2-yl)-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B395273.png)
![12-(3-chloro-4,5-dimethoxyphenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B395275.png)
![5-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]-1-phenyltetrazole](/img/structure/B395276.png)
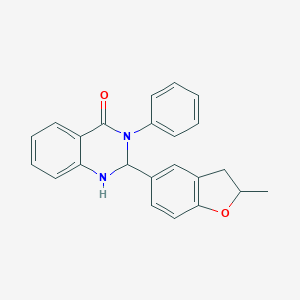
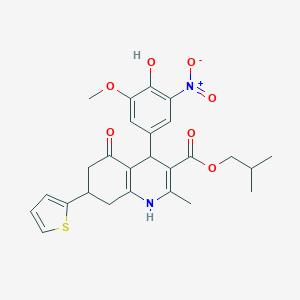
![7-(4-BROMOPHENYL)-1,3-DIMETHYL-8-(NAPHTHALEN-1-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE](/img/structure/B395280.png)
